molecular formula C15H26ClN5O4 B12782521 L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)- CAS No. 83472-47-3

L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-

Cat. No.: B12782521
CAS No.: 83472-47-3
M. Wt: 375.85 g/mol
InChI Key: NQPTYKRYXAPGSG-RYUDHWBXSA-N
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Description

L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)- is a synthetic compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique chemical properties make it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)- involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of functional groups. Specific reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place. The use of advanced technologies, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. Reaction conditions, such as solvent choice and temperature, play a crucial role in determining the reaction pathway and products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • L-Leucinamide, 1-((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-
  • L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl-

Uniqueness

L-Leucinamide, 1-((methylnitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)- stands out due to its specific functional groups and chemical properties

Properties

CAS No.

83472-47-3

Molecular Formula

C15H26ClN5O4

Molecular Weight

375.85 g/mol

IUPAC Name

(2S)-2-N-[(2S)-2-(2-chloroethylamino)-4-methylpentanoyl]-1-N-methyl-1-N-nitrosopyrrolidine-1,2-dicarboxamide

InChI

InChI=1S/C15H26ClN5O4/c1-10(2)9-11(17-7-6-16)13(22)18-14(23)12-5-4-8-21(12)15(24)20(3)19-25/h10-12,17H,4-9H2,1-3H3,(H,18,22,23)/t11-,12-/m0/s1

InChI Key

NQPTYKRYXAPGSG-RYUDHWBXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC(=O)[C@@H]1CCCN1C(=O)N(C)N=O)NCCCl

Canonical SMILES

CC(C)CC(C(=O)NC(=O)C1CCCN1C(=O)N(C)N=O)NCCCl

Origin of Product

United States

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